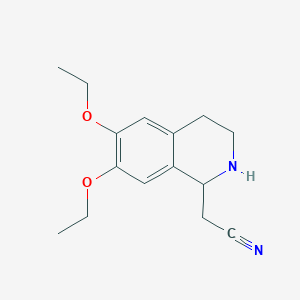

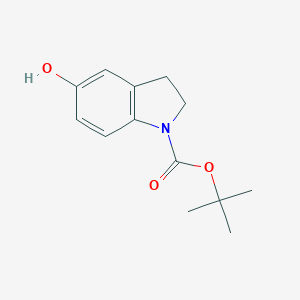

N-Boc-5-羟基吲哚

描述

N-Boc-5-Hydroxyindoline is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of heterocyclic compounds. Its importance lies in its structural and functional properties, which make it useful in various chemical reactions and studies.

Synthesis Analysis

- The synthesis of N-Boc-5-Hydroxyindoline derivatives typically involves steps like reductive amination and cycloaddition reactions. For instance, Fray et al. (2006) described the synthesis of substituted aminomethylene tetrahydro-isoquinolines from 5-hydroxyisoquinoline, which is closely related to the synthesis of N-Boc-5-Hydroxyindoline (Fray et al., 2006).

Molecular Structure Analysis

- The molecular structure of compounds similar to N-Boc-5-Hydroxyindoline has been determined using techniques like single-crystal X-ray diffraction analyses. For example, the study by Höpfl et al. (1999) on the molecular structure of heterocycles formed from reactions with diphenylborinic acid provides insights into the structural aspects that might be relevant to N-Boc-5-Hydroxyindoline (Höpfl et al., 1999).

Chemical Reactions and Properties

- The chemical reactions involving compounds like N-Boc-5-Hydroxyindoline often include interactions with various reagents and catalysts. For example, the study by Peng et al. (2019) on the CuH-catalyzed synthesis of 3-hydroxyindolines from o-alkynylnitroarenes might provide relevant insights into the types of chemical reactions N-Boc-5-Hydroxyindoline could undergo (Peng et al., 2019).

Physical Properties Analysis

- Physical properties such as solubility, melting point, and crystal structure are crucial in understanding the behavior of N-Boc-5-Hydroxyindoline in various conditions. Studies similar to the one by Bougharraf et al. (2016) on 5-ethoxymethyl-8-hydroxyquinoline, which included spectroscopic characterization and X-Ray analysis, can shed light on the physical properties of N-Boc-5-Hydroxyindoline (Bougharraf et al., 2016).

Chemical Properties Analysis

- The chemical properties, such as reactivity, stability, and interactions with other molecules, are essential for understanding the applications and limitations of N-Boc-5-Hydroxyindoline. For example, the study by Erdemir et al. (2018) on N-heterocyclic carbene (NHC) precursors provides insights into the chemical properties that might be relevant to N-Boc-5-Hydroxyindoline (Erdemir et al., 2018).

科学研究应用

Summary of the Application

N-Boc indoles, including N-Boc-5-Hydroxyindoline, are used in a photoinduced dearomative nucleophilic addition process. This process is mediated by two-molecule organic photoredox catalysts such as phenanthrene and 1,4-dicyanobenzene with UV irradiation .

Methods of Application or Experimental Procedures

The method involves the use of UV irradiation in the presence of organic photoredox catalysts. Hydroxide, alkoxide, and cyanide ions can be used as a nucleophile to provide 2-hydroxy, 2-alkoxy, and 2-cyanoindolines, respectively .

Results or Outcomes

The process furnished 2-substituted indolines in moderate to quantitative yields. Both electron-rich and -deficient indoles, including tryptophan derivatives, can be employed in the photoreaction to provide various indolines .

2. N-Boc Protection of Amines

Summary of the Application

N-Boc-5-Hydroxyindoline can be used in the N-Boc protection of amines. This process is described as a green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation .

Methods of Application or Experimental Procedures

The method involves the use of ultrasound irradiation for the N-Boc protection of amines. This process is performed under mild conditions, at room temperature, and does not require any auxiliary substances .

Results or Outcomes

Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time .

3. Proteomics Research

Summary of the Application

N-Boc-5-Hydroxyindoline is used as a biochemical for proteomics research .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures in proteomics research can vary widely depending on the specific research goals and the type of proteomic analysis being conducted .

Results or Outcomes

The outcomes of proteomics research using N-Boc-5-Hydroxyindoline can also vary widely, as they depend on the specific research goals .

4. Synthesis of 2-Substituted Indolines

Summary of the Application

N-Boc-5-Hydroxyindoline is used in the synthesis of 2-substituted indolines .

Methods of Application or Experimental Procedures

The method involves the use of UV irradiation in the presence of organic photoredox catalysts. Hydroxide, alkoxide, and cyanide ions can be used as a nucleophile to provide 2-hydroxy, 2-alkoxy, and 2-cyanoindolines, respectively .

Results or Outcomes

The process furnished 2-substituted indolines in moderate to quantitative yields. Both electron-rich and -deficient indoles, including tryptophan derivatives, can be employed in the photoreaction to provide various indolines .

5. Synthesis of Bioactive Compounds

Summary of the Application

N-Boc-5-Hydroxyindoline is used in the synthesis of bioactive compounds. These compounds are often used in drug discovery and development .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary widely depending on the specific goals of the research and the type of bioactive compound being synthesized .

Results or Outcomes

The outcomes of this research can also vary widely, as they depend on the specific research goals .

6. Green Chemistry

Summary of the Application

N-Boc-5-Hydroxyindoline is used in a green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation .

Methods of Application or Experimental Procedures

The method involves the use of ultrasound irradiation for the N-Boc protection of amines. This process is performed under mild conditions, at room temperature, and does not require any auxiliary substances .

Results or Outcomes

Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time .

属性

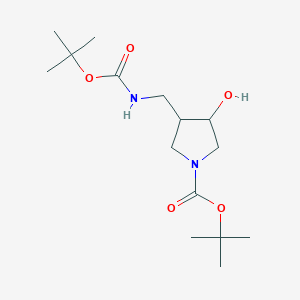

IUPAC Name |

tert-butyl 5-hydroxy-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h4-5,8,15H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEDNSDALWZCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443130 | |

| Record name | N-Boc-5-Hydroxyindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-5-Hydroxyindoline | |

CAS RN |

170147-76-9 | |

| Record name | N-Boc-5-Hydroxyindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)

![1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene](/img/structure/B70777.png)